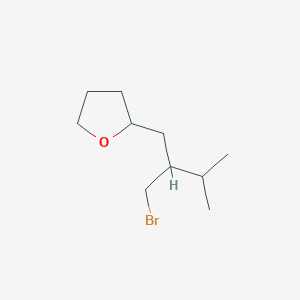
2-(2-(Bromomethyl)-3-methylbutyl)tetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Bromomethyl)-3-methylbutyl)tetrahydrofuran is an organic compound with the molecular formula C10H19BrO It is a derivative of tetrahydrofuran, a five-membered ring ether, and contains a bromomethyl group and a methylbutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Bromomethyl)-3-methylbutyl)tetrahydrofuran can be achieved through the bromination of tetrahydrofuran derivatives. One common method involves the reaction of tetrahydrofuran with bromine in the presence of a catalyst such as phosphorus tribromide. The reaction is typically carried out at low temperatures to control the reactivity and ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Bromomethyl)-3-methylbutyl)tetrahydrofuran undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be replaced by other nucleophiles, such as hydroxide ions, to form alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Alcohols.
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Scientific Research Applications
2-(2-(Bromomethyl)-3-methylbutyl)tetrahydrofuran has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity and ability to form various functional groups.
Material Science: Can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-(Bromomethyl)-3-methylbutyl)tetrahydrofuran involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The tetrahydrofuran ring provides stability and can participate in ring-opening reactions under certain conditions .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)tetrahydrofuran: Similar structure but lacks the methylbutyl side chain.
2-(Bromomethyl)tetrahydro-2H-pyran: Contains a six-membered ring instead of a five-membered ring.
Tetrahydrofurfuryl bromide: Another brominated tetrahydrofuran derivative.
Uniqueness
2-(2-(Bromomethyl)-3-methylbutyl)tetrahydrofuran is unique due to the presence of both a bromomethyl group and a methylbutyl side chain, which provides additional reactivity and potential for forming diverse chemical structures. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C10H19BrO |
|---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
2-[2-(bromomethyl)-3-methylbutyl]oxolane |
InChI |
InChI=1S/C10H19BrO/c1-8(2)9(7-11)6-10-4-3-5-12-10/h8-10H,3-7H2,1-2H3 |
InChI Key |
KPFWNKZSONSCCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC1CCCO1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13559558.png)

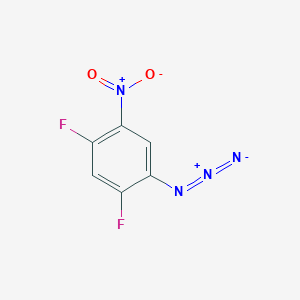
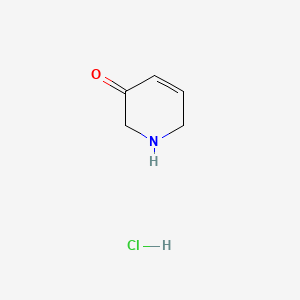
![[1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid](/img/structure/B13559574.png)
![Methyl2-[4-(bromomethyl)oxan-4-yl]acetate](/img/structure/B13559583.png)
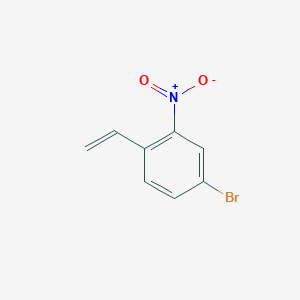
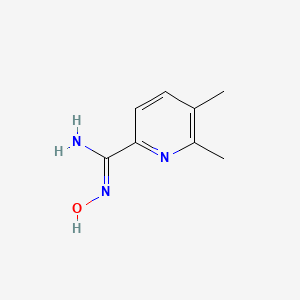
![1,3-dimethyl-5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13559624.png)

![1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one hydrochloride](/img/structure/B13559639.png)
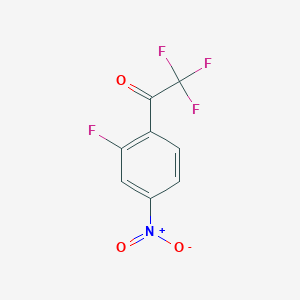

![1,6-Diazaspiro[3.5]nonan-5-one](/img/structure/B13559654.png)
